molecular formula C13H10N2 B13667073 Benzo(h)quinoline, 2-amino- CAS No. 67410-22-4

Benzo(h)quinoline, 2-amino-

Cat. No.: B13667073
CAS No.: 67410-22-4
M. Wt: 194.23 g/mol
InChI Key: ADDJIAQBVKRVFQ-UHFFFAOYSA-N
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Description

Benzo[h]quinolin-2-amine is a nitrogen-containing heterocyclic compound, part of the quinoline family. This compound is characterized by a fused benzene and pyridine ring system, with an amine group attached at the second position. Its unique structure imparts significant chemical reactivity and potential for various applications in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[h]quinolin-2-amine can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-amine with appropriate precursors under specific conditions. For instance, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene provides the necessary intermediates for the synthesis of benzo[h]quinolin-2-amine . This reaction typically occurs under solvent-free conditions and may involve microwave irradiation to enhance the reaction rate .

Industrial Production Methods: Industrial production of benzo[h]quinolin-2-amine often employs green chemistry principles to minimize environmental impact. Methods such as one-pot reactions, solvent-free conditions, and the use of recyclable catalysts are preferred . These approaches not only improve the efficiency of the synthesis but also align with sustainable chemical practices.

Chemical Reactions Analysis

Types of Reactions: Benzo[h]quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit significant biological activity .

Scientific Research Applications

Benzo[h]quinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[h]quinolin-2-amine involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with specific binding sites on the receptor molecules . These interactions often involve hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Uniqueness: Benzo[h]quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential for diverse applications make it a valuable compound in both research and industry .

Properties

CAS No.

67410-22-4

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

benzo[h]quinolin-2-amine

InChI

InChI=1S/C13H10N2/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H2,14,15)

InChI Key

ADDJIAQBVKRVFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)N

Origin of Product

United States

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